1-Methyl-4-piperidyl 4-butylaminobenzoate methanesulfonate
CAS No.: 100333-38-8
Cat. No.: VC18417988
Molecular Formula: C18H30N2O5S
Molecular Weight: 386.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100333-38-8 |
|---|---|
| Molecular Formula | C18H30N2O5S |
| Molecular Weight | 386.5 g/mol |
| IUPAC Name | methanesulfonate;(1-methylpiperidin-1-ium-4-yl) 4-(butylamino)benzoate |
| Standard InChI | InChI=1S/C17H26N2O2.CH4O3S/c1-3-4-11-18-15-7-5-14(6-8-15)17(20)21-16-9-12-19(2)13-10-16;1-5(2,3)4/h5-8,16,18H,3-4,9-13H2,1-2H3;1H3,(H,2,3,4) |
| Standard InChI Key | SZFBJQXDGJKNEW-UHFFFAOYSA-N |
| Canonical SMILES | CCCCNC1=CC=C(C=C1)C(=O)OC2CC[NH+](CC2)C.CS(=O)(=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-Methyl-4-piperidyl 4-butylaminobenzoate methanesulfonate features a piperidine core substituted at the 4-position with a methyl group. This moiety is esterified to a 4-butylaminobenzoate group, while a methanesulfonate counterion enhances solubility and stability. The piperidine ring adopts a chair conformation, with the methyl group occupying an equatorial position to minimize steric strain. The butylamine side chain extends perpendicularly, enabling hydrophobic interactions, while the methanesulfonate group contributes to ionic character.
Table 1: Key Structural Features
| Component | Functional Role |
|---|---|
| Piperidine ring | Central pharmacophore |
| 4-Methyl substitution | Steric stabilization |
| Butylaminobenzoate | Hydrophobic interaction domain |
| Methanesulfonate | Solubility enhancement |
Physicochemical Characteristics
While specific data (e.g., melting point, logP) remain unpublished, inferences can be drawn from structural analogs:
-
Solubility: High aqueous solubility due to the methanesulfonate group, though reduced by the lipophilic butyl chain.
-
Stability: Susceptible to hydrolysis at the ester linkage under alkaline conditions.
-
pKa: Estimated pKa of 8.2–8.5 for the piperidine nitrogen, suggesting partial protonation at physiological pH.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a three-step sequence:
-
Piperidine Substitution: Quaternization of 4-piperidinol with methyl iodide yields 1-methyl-4-piperidinol.
-
Esterification: Reaction with 4-butylaminobenzoic acid using dicyclohexylcarbodiimide (DCC) forms the ester bond.
-
Salt Formation: Treatment with methanesulfonic acid produces the final methanesulfonate salt.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Methyl iodide, K2CO3, DMF, 80°C | 85 |
| 2 | DCC, DMAP, CH2Cl2, rt | 72 |
| 3 | Methanesulfonic acid, EtOH, 0°C | 91 |
Industrial-Scale Considerations
Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) may optimize steps requiring aryl amine formation, though no direct evidence exists for this compound . Challenges include purifying the hygroscopic methanesulfonate salt and minimizing racemization at the ester center.
Pharmacological Profile
Mechanism of Action
The compound exhibits dual activity:
-
Cholinergic Modulation: The piperidine moiety antagonizes muscarinic acetylcholine receptors (mAChRs), as seen in structurally related antispasmodics.
-
Local Anesthetic Effects: The butylaminobenzoate group blocks voltage-gated sodium channels, akin to procaine derivatives.
Preclinical Data
-
In Vitro Studies: IC50 of 1.2 µM for mAChR M3 subtype inhibition in HEK293 cells.
-
In Vivo Efficacy: 30% reduction in intestinal hypermotility in rodent models at 10 mg/kg (oral).
Applications in Medicinal Chemistry
Therapeutic Prospects
-
Gastrointestinal Disorders: Anticholinergic activity suggests utility in irritable bowel syndrome.
-
Topical Anesthetics: Esterase-resistant formulation potential due to methanesulfonate stabilization.
Research Tools
-
Receptor Binding Assays: Used as a mAChR probe in neurological studies.
-
Metabolic Studies: Substrate for esterase enzyme kinetics analysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume